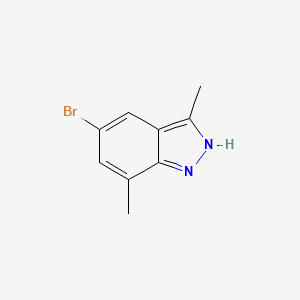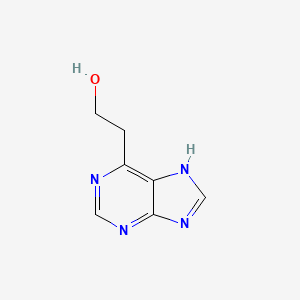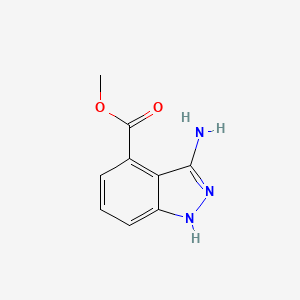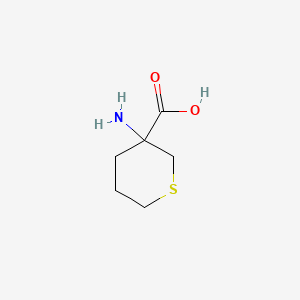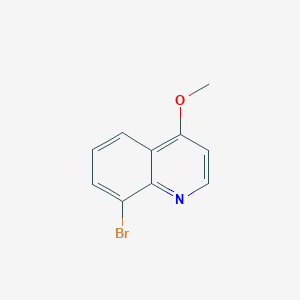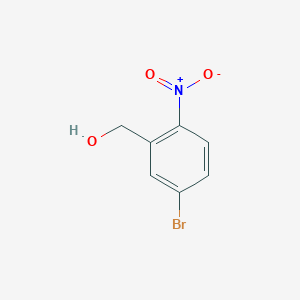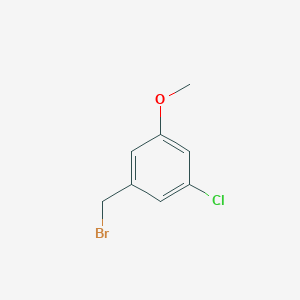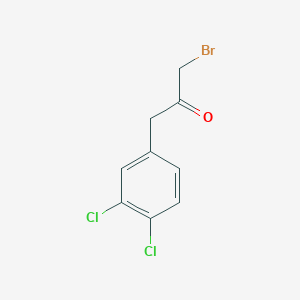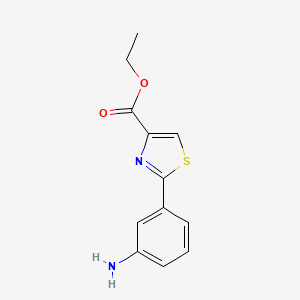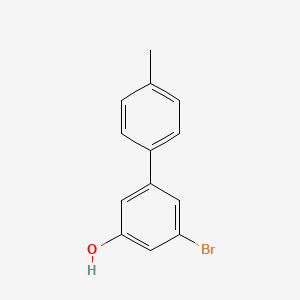
3-Bromo-5-(4-metilfenil)fenol
Descripción general
Descripción
3-Bromo-5-(4-methylphenyl)phenol is an organic compound that belongs to the class of bromophenols. These compounds consist of a phenol group substituted with a bromine atom and an additional aromatic ring. The presence of the bromine atom and the methyl-substituted phenyl group imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Aplicaciones Científicas De Investigación
3-Bromo-5-(4-methylphenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
3-Bromo-5-(4-methylphenyl)phenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this chemical .
Mecanismo De Acción
Target of Action
Bromophenols, a class of compounds to which 3-bromo-5-(4-methylphenyl)phenol belongs, are known to interact with various biological targets .
Mode of Action
Bromophenols are produced by electrophilic halogenation of phenol with bromine . This suggests that 3-Bromo-5-(4-methylphenyl)phenol might interact with its targets through similar electrophilic mechanisms.
Biochemical Pathways
Bromophenols are known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Result of Action
Bromophenols have been found in human blood and breast milk, suggesting that they can be absorbed and distributed in the human body .
Análisis Bioquímico
Biochemical Properties
3-Bromo-5-(4-methylphenyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to altered metabolic activities . The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes.
Cellular Effects
3-Bromo-5-(4-methylphenyl)phenol has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cell signaling, leading to altered gene expression and metabolic activities . This disruption can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 3-Bromo-5-(4-methylphenyl)phenol involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting their activity. This inhibition can lead to changes in gene expression and enzyme activity, affecting various biochemical pathways . The binding interactions are primarily inhibitory, leading to a decrease in the activity of the target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-(4-methylphenyl)phenol change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term exposure to the compound can lead to persistent changes in cellular function, including altered gene expression and metabolic activities . These changes can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-(4-methylphenyl)phenol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. High doses of the compound have been associated with toxic effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its effects.
Metabolic Pathways
3-Bromo-5-(4-methylphenyl)phenol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting metabolic flux and metabolite levels . The compound can alter the normal metabolic activities, leading to changes in the levels of various metabolites. These changes can have significant effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 3-Bromo-5-(4-methylphenyl)phenol within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . It is distributed throughout the cells and tissues, with a preference for certain compartments. The distribution pattern can influence the overall activity and function of the compound.
Subcellular Localization
3-Bromo-5-(4-methylphenyl)phenol is localized in specific subcellular compartments. It can be directed to particular organelles through targeting signals and post-translational modifications . The subcellular localization of the compound can affect its activity and function, influencing various cellular processes. The compound’s localization in specific compartments can lead to targeted effects on cellular function and metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-methylphenyl)phenol can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of a brominated phenol with a boronic acid derivative of 4-methylphenyl. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Direct Bromination: Another approach involves the direct bromination of 5-(4-methylphenyl)phenol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of 3-Bromo-5-(4-methylphenyl)phenol often employs the Suzuki–Miyaura coupling due to its efficiency and scalability. The process involves large-scale reactors with precise control over reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(4-methylphenyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically require a nucleophile (e.g., amine, thiol) and a base (e.g., sodium hydroxide) in an organic solvent.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Require a palladium catalyst, a base, and an appropriate ligand in an inert atmosphere.
Major Products
Substitution Reactions: Yield substituted phenols or aromatic compounds.
Oxidation Reactions: Produce quinones or other oxidized phenolic compounds.
Coupling Reactions: Result in the formation of biaryl or polyaryl compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromophenol
- 3-Bromophenol
- 4-Bromophenol
Uniqueness
3-Bromo-5-(4-methylphenyl)phenol is unique due to the presence of both a bromine atom and a methyl-substituted phenyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, compared to simpler bromophenols .
Propiedades
IUPAC Name |
3-bromo-5-(4-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFXGGWENWFXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686351 | |
| Record name | 5-Bromo-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-99-8 | |
| Record name | 5-Bromo-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523631.png)
![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)
